molecular formula C16H18N2O3 B1669624 Cromakalim CAS No. 94470-67-4

Cromakalim

Cat. No. B1669624
CAS RN: 94470-67-4
M. Wt: 286.33 g/mol
InChI Key: TVZCRIROJQEVOT-CABCVRRESA-N
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Description

Cromakalim is a potassium channel-opening vasodilator . The active isomer is levcromakalim. It acts on ATP-sensitive potassium channels and so causes membrane hyperpolarization . It can be used to treat hypertension as it will relax vascular smooth muscle to lower blood pressure .


Synthesis Analysis

Cromakalim synthesis involves the reaction of 4-cyanophenol (4-Hydroxybenzonitrile) with 2-hydroxy-2-methyl-3-butyne under PTC . This leads to the initial formation of a propargyl carbocation, which then attacks the aromatic ring. The resulting allylic cation captures the adjacent phenol oxygen to form the observed product . Further steps involve treatment with aqueous NBS, cyclization to the epoxide in the presence of sodium hydroxide, ring opening of the oxirane with ammonia, and acylation with 4-Chlorobutyryl chloride .


Molecular Structure Analysis

Cromakalim has a molecular formula of C16H18N2O3 . Its molecular weight is 286.33 g/mol . The IUPAC name for Cromakalim is (3 R ,4 S )-3-hydroxy-2,2-dimethyl-4- (2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .


Physical And Chemical Properties Analysis

Cromakalim has a molecular weight of 286.33 g/mol . Its molecular formula is C16H18N2O3 . The IUPAC name for Cromakalim is (3 R ,4 S )-3-hydroxy-2,2-dimethyl-4- (2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .

Scientific Research Applications

Effects on Smooth Muscle

Cromakalim is known for its significant effects on smooth muscle tissues across various organs. Research demonstrates its ability to reduce the frequency and amplitude of spontaneous contractile activity in the smooth muscle of the guinea-pig urinary bladder, suggesting potential therapeutic applications in conditions involving smooth muscle dysfunction. This action is likely due to cromakalim's role in opening K+ channels, leading to hyperpolarization of the cell membrane and decreased contractile activity (Foster et al., 1989).

Cardiovascular Implications

In the cardiovascular system, cromakalim has been shown to activate ATP-dependent K+ channels in isolated cardiac myocytes, indicating a potential for therapeutic use in cardiac conditions by influencing heart muscle contractility and protecting against ischemic damage (Escande et al., 1988).

Neuroprotective Effects

Cromakalim exhibits neuroprotective effects, particularly in preventing cell death in hippocampal neurons induced by glutamate. This mechanism involves the regulation of Ca2+ homeostasis and cell volume, offering insights into potential treatments for neurodegenerative diseases or acute neural damage (Lauritzen et al., 1997).

Skeletal Muscle Applications

Investigations into the effects of cromakalim on human skeletal muscle fibers, especially in conditions like hyperkalaemic periodic paralysis, show that it can restore membrane potential in depolarized fibers. This suggests a role for cromakalim in treating muscle paralysis induced by membrane depolarization, potentially through the activation of ATP-regulated K+ channels (Spuler et al., 2004).

Respiratory System Impact

Cromakalim has been evaluated for its effects on bronchoconstriction, particularly in the context of cholinergic nerve stimulation in guinea-pig isolated trachea. Results indicate that cromakalim can modulate cholinergic neuroeffector transmission, potentially offering a therapeutic approach for conditions like asthma and other respiratory diseases (Mccaig & Jonckheere, 1989).

properties

IUPAC Name

3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZCRIROJQEVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861136
Record name 3-Hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cromakalim

CAS RN

94535-51-0
Record name (+)-Cromakalim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,650
Citations
JR McCullough, DE Normandin, ML Conder… - Circulation …, 1991 - Am Heart Assoc
The potassium channel activators cromakalim and pinacidil … anti-ischemic efficacy of cromakalim were determined in this model. … Pretreatment of these hearts with 60 microM cromakalim …
Number of citations: 182 www.ahajournals.org
T Yamagishi, T Yanagisawa, N Taira - Naunyn-Schmiedeberg's archives …, 1992 - Springer
… The inhibitory effects of cromakalim and Ki4032 were blocked by the K + channel blocker … Cromakalim and Ki4032 did not affect caffeine-induced Ca 2+ release. Cromakalim reduced …
Number of citations: 65 link.springer.com
I Lauritzen, JR De Weille… - Journal of …, 1997 - Wiley Online Library
… Cromakalim inhibits all delayed effects associated with the excitotoxic effect of glutamate: (a) (—)-cromakalim … and (b) although (—)-cromakalim cannot preventthe initial cellular swelling …
Number of citations: 124 onlinelibrary.wiley.com
S Sebille, P Tullio, S Boverie… - Current medicinal …, 2004 - ingentaconnect.com
… vasorelaxant drugs, such as cromakalim. The latter compound, a … in the chemistry of cromakalim analoges and reports … Unfortunately, the use of cromakalim in clinical practice was not …
Number of citations: 53 www.ingentaconnect.com
CD Foster, K Fujii, J Kingdon… - British journal of …, 1989 - ncbi.nlm.nih.gov
… cromakalim were studied on the detrusor muscle from guinea-pig urinary bladder. Cromakalim … 2 Electrophysiological experiments demonstrated that cromakalim increased membrane …
Number of citations: 122 www.ncbi.nlm.nih.gov
J Pataricza, J Höhn, A Petri, Á Balogh… - Journal of pharmacy …, 2000 - academic.oup.com
… study the vasorelaxing capacity of cromakalim, an ATP-… ∆0¡03μM) as a relaxing agent than cromakalim (EC50à4¡53∆0¡… able to prevent the cromakaliminduced venodilation completely. …
Number of citations: 164 academic.oup.com
MC Sanguinetti, AL Scott… - Proceedings of the …, 1988 - National Acad Sciences
The mechanism by which the antihypertensive agent BRL 34915 (cromakalim) affects action potential duration (APD) and effective refractory period (ERP) in isolated cardiac muscle …
Number of citations: 235 www.pnas.org
OJ Carey, JJ Fleming, JW Ward, BE Davies - Xenobiotica, 1989 - Taylor & Francis
… of the pharmacokinetics of cromakalim in hypertensive patients during a single blind placebo-controlled crossover ascending-oral dose study. Plasma cromakalim concentrations were …
Number of citations: 4 www.tandfonline.com
JRS Arch, DR Buckle, J Bumstead… - British journal of …, 1988 - Wiley Online Library
… 5 Cromakalim inhibited both spontaneous and prostaglandin … of cromakalim resided almost entirely in the (-)-enantiomer. … It is concluded that cromakalim has greater potential than …
Number of citations: 104 bpspubs.onlinelibrary.wiley.com
JM Kitzen, JD McCallum, C Harvey, ME Morin… - Pharmacology, 1992 - karger.com
The cardioprotective effects of the K channel activator drugs celikalim (WAY-120,491) and cromakalim were studied in a canine model of myocardial infarction consisting of 90 min of …
Number of citations: 34 karger.com

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